molecular formula C11H7Br5O2 B3183075 Pentabromobenzyl methacrylate CAS No. 60631-75-6

Pentabromobenzyl methacrylate

Cat. No. B3183075
CAS RN: 60631-75-6
M. Wt: 570.7 g/mol
InChI Key: QJCKBPDVTNESEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentabromobenzyl methacrylate is a chemical compound with the empirical formula C11H7Br5O2 and a molecular weight of 570.69 . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

This compound can form copolymers with styrene . The polymerization of the monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(=C)C(=O)OCc1c(Br)c(Br)c(Br)c(Br)c1Br . This indicates that the molecule consists of a methacrylate group attached to a pentabromobenzyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily polymerization reactions. It can form copolymers with styrene . The polymerization of this monomer in methyl ethyl ketone can yield novel, flame retardant nano/micro-sized particles .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 143-150 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Optoelectronic Applications

Pentabromobenzyl methacrylate (PBMA) has been studied for its potential in optoelectronics. A high refractive index polymer [poly(this compound-co-glycidyl methacrylate)] was investigated to determine its optical and electrical performance, which is crucial for optoelectronic applications. The study involved examining the UV characteristics and calculating the optical band gap energy, as well as analyzing the electrical parameters like barrier height, ideality factor, and reverse saturation current (Çavuş et al., 2014).

Polymer Synthesis and Blending

PBMA has been explored in the synthesis of various copolymers and their blends. Styrene–pentabromobenzyl acrylate (S–PBBA) and methyl methacrylate–pentabromobenzyl acrylate (MMA–PBBA) copolymers were synthesized and studied for their phase behavior in blends with different polymers. The miscibility of these copolymers with other materials like polystyrene, poly(methyl methacrylate), and polycarbonate was examined, highlighting its potential in the creation of diverse polymeric materials (Merfeld et al., 2000).

Flame Retardancy Studies

The use of PBMA in flame retardancy has been a topic of research. One study reported the synthesis of PBMA using toluene, followed by bromination and esterification processes. The resulting product was then polymerized, showcasing the material's potential as a flame retardant (Gao Cun-sheng, 2012).

Safety and Hazards

Pentabromobenzyl methacrylate may cause long-lasting harmful effects to aquatic life . It is classified as an Aquatic Chronic 4 substance . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Mechanism of Action

Target of Action

Pentabromobenzyl methacrylate is primarily used in the field of optoelectronics . It is a monomer that is used to create high refractive index polymers for optical waveguides . The primary targets of this compound are therefore the materials used in the construction of these waveguides.

Mode of Action

The compound interacts with its targets by undergoing polymerization. This process involves the formation of copolymers with other substances, such as styrene . The resulting changes include the creation of flame retardant nano/micro-sized particles .

Result of Action

The primary result of this compound’s action is the formation of high refractive index polymers. These polymers are used in the construction of optical waveguides, which are structures that guide light from one point to another . The compound can also yield flame retardant nano/micro-sized particles when polymerized in methyl ethyl ketone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of other substances, such as styrene . Additionally, the compound’s efficacy and stability can be influenced by storage conditions. It is typically stored at temperatures of 2-8°C .

properties

IUPAC Name

(2,3,4,5,6-pentabromophenyl)methyl 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Br5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCKBPDVTNESEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Br5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60631-75-6
Record name Pentabromobenzyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentabromobenzyl methacrylate
Reactant of Route 2
Reactant of Route 2
Pentabromobenzyl methacrylate
Reactant of Route 3
Reactant of Route 3
Pentabromobenzyl methacrylate
Reactant of Route 4
Reactant of Route 4
Pentabromobenzyl methacrylate
Reactant of Route 5
Reactant of Route 5
Pentabromobenzyl methacrylate
Reactant of Route 6
Reactant of Route 6
Pentabromobenzyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.